
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Nitration: The brominated pyrazole is nitrated using a nitrating agent like nitric acid.
Acetylation: The nitro-bromo-pyrazole is then reacted with propargylamine and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium azide (NaN3) or thiols (R-SH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of azides or thioethers.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
- 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide
- 2-(4-bromo-3-amino-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide
Uniqueness
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of both a bromine and a nitro group on the pyrazole ring, which can influence its reactivity and biological activity.
属性
分子式 |
C8H7BrN4O3 |
|---|---|
分子量 |
287.07 g/mol |
IUPAC 名称 |
2-(4-bromo-3-nitropyrazol-1-yl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C8H7BrN4O3/c1-2-3-10-7(14)5-12-4-6(9)8(11-12)13(15)16/h1,4H,3,5H2,(H,10,14) |
InChI 键 |
RIENWQANQLUQLZ-UHFFFAOYSA-N |
规范 SMILES |
C#CCNC(=O)CN1C=C(C(=N1)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


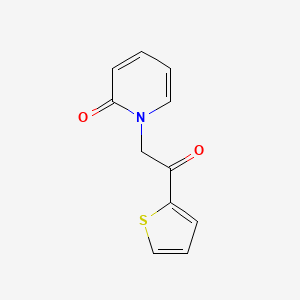
![3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14906132.png)
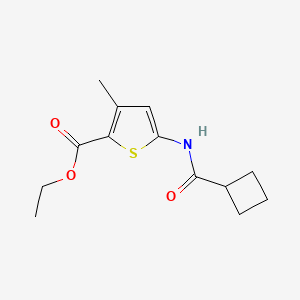
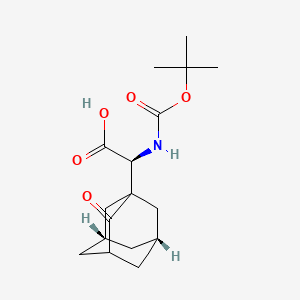
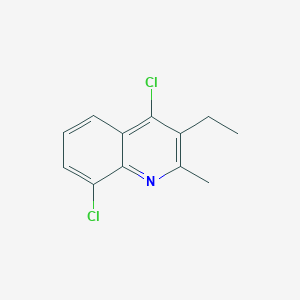
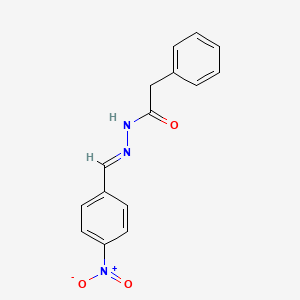
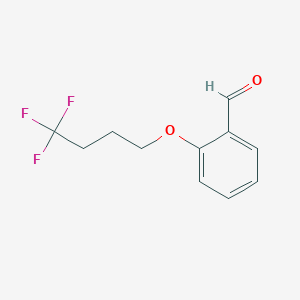

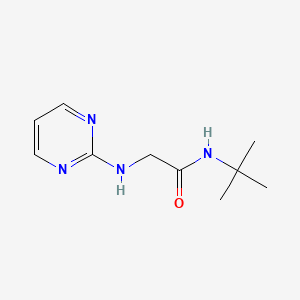
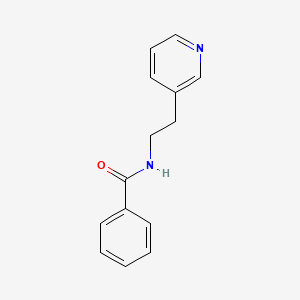
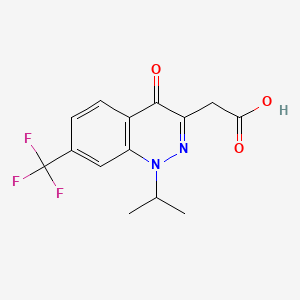
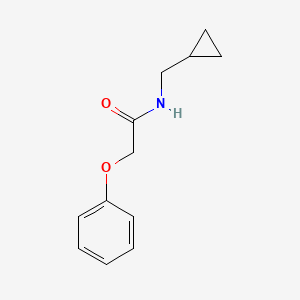
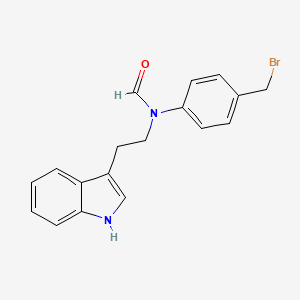
![Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B14906205.png)
